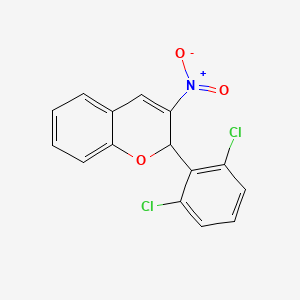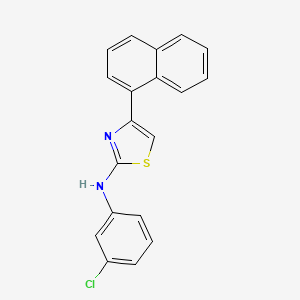![molecular formula C15H10Cl4N2O2 B11111397 (E,E)-N,N'-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine]](/img/structure/B11111397.png)
(E,E)-N,N'-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine] is a synthetic organic compound characterized by its unique structure, which includes two 2,4-dichlorophenyl groups connected by a methylenebis(oxy) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine] typically involves the reaction of 2,4-dichlorobenzaldehyde with methylenebis(oxy)amine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the formation of the imine bonds. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine] can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as hydroxylamine or ammonia; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E,E)-N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, coatings, and polymers with specific properties.
Mechanism of Action
The mechanism of action of (E,E)-N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine]: A closely related compound with similar structural features.
N,N’-[Ethylene bis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine]: Another similar compound with an ethylene bridge instead of a methylene bridge.
N,N’-[Propylene bis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine]: A compound with a propylene bridge, showing different reactivity and properties.
Uniqueness
(E,E)-N,N’-[Methylenebis(oxy)]bis[1-(2,4-dichlorophenyl)methanimine] stands out due to its specific methylenebis(oxy) bridge, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C15H10Cl4N2O2 |
|---|---|
Molecular Weight |
392.1 g/mol |
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-[[(E)-(2,4-dichlorophenyl)methylideneamino]oxymethoxy]methanimine |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-12-3-1-10(14(18)5-12)7-20-22-9-23-21-8-11-2-4-13(17)6-15(11)19/h1-8H,9H2/b20-7+,21-8+ |
InChI Key |
AYMBQHRDGSBNHZ-BPYXDGQXSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/OCO/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NOCON=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11111325.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11111331.png)



![3-{Ethyl[(methylhydroxyphosphoryl)methyl]amino}propanoic acid](/img/structure/B11111357.png)
![2-[9-Benzyl-4-(2,4-dimethylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B11111360.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11111363.png)
![Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B11111373.png)

![2-{(E)-[2-(2-nitrophenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B11111395.png)
![3-methyl-4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide](/img/structure/B11111398.png)
![N-({N'-[(3Z)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide](/img/structure/B11111400.png)
